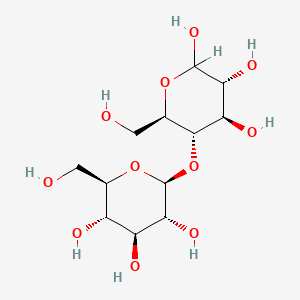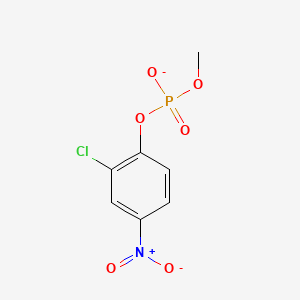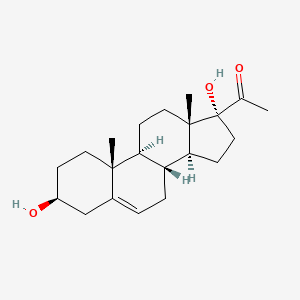
4-O-(b-D-Mannopyranosyl)-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Cellobiose: is a disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond. It is a reducing sugar, meaning it has the ability to act as a reducing agent. This compound is derived from the hydrolysis of cellulose and is commonly found in plant cell walls. D-Cellobiose has significant importance in various scientific fields due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Cellobiose can be synthesized through the enzymatic hydrolysis of cellulose using cellulases, which include endoglucanases, exoglucanases, and β-glucosidases . The enzymatic process involves breaking down the cellulose polymer into smaller units, ultimately yielding D-Cellobiose.
Industrial Production Methods: Industrial production of D-Cellobiose typically involves the use of microbial cellulases. These enzymes are produced by various microorganisms such as fungi and bacteria. The process involves cultivating these microorganisms in a controlled environment, followed by the extraction and purification of the cellulases. The cellulases are then used to hydrolyze cellulose, producing D-Cellobiose .
Chemical Reactions Analysis
Types of Reactions: D-Cellobiose undergoes several types of chemical reactions, including:
Oxidation: D-Cellobiose can be oxidized to form cellobionic acid.
Reduction: It can be reduced to form cellobiitol.
Hydrolysis: D-Cellobiose can be hydrolyzed to yield two glucose molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic conditions are employed for hydrolysis.
Major Products Formed:
Oxidation: Cellobionic acid.
Reduction: Cellobiitol.
Hydrolysis: Glucose.
Scientific Research Applications
D-Cellobiose has a wide range of applications in scientific research, including:
Chemistry:
- Used as a model compound to study cellulose and its derivatives.
- Employed in the synthesis of various oligosaccharides .
Biology:
- Serves as a substrate for studying cellulase enzyme activity.
- Used in permeability tests to study intestinal absorption .
Medicine:
Industry:
- Utilized in the production of biofuels through the enzymatic hydrolysis of cellulose.
- Employed in the food industry as a functional ingredient .
Mechanism of Action
D-Cellobiose exerts its effects primarily through its interaction with cellulase enzymes. The β-1,4-glycosidic bond in D-Cellobiose is cleaved by cellulases, resulting in the release of glucose molecules. This process involves the binding of D-Cellobiose to the active site of the enzyme, followed by the catalytic cleavage of the glycosidic bond . The molecular targets include the catalytic modules of cellulases, which facilitate the hydrolysis of cellulose .
Comparison with Similar Compounds
Maltose: Another disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a β-1,4-glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Uniqueness of D-Cellobiose:
- D-Cellobiose is unique due to its β-1,4-glycosidic bond, which is distinct from the α-1,4-glycosidic bond in maltose and the α-1,2-glycosidic bond in sucrose.
- It serves as a model compound for studying cellulose and its derivatives, making it particularly valuable in research related to biofuels and renewable energy .
Properties
CAS No. |
16462-44-5 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-CUHNMECISA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
physical_description |
Solid; [Merck Index] White solid; [Acros Organics MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





